![molecular formula C9H8BrNO3 B11788092 3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B11788092.png)
3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ブロモ-2,4-ジメチル-4H-フロ[3,2-b]ピロール-5-カルボン酸: は、フラン環とピロール環を組み合わせたユニークな構造を持つ複素環式化合物です。
準備方法
合成経路と反応条件
3-ブロモ-2,4-ジメチル-4H-フロ[3,2-b]ピロール-5-カルボン酸の合成は、通常、前駆体分子の臭素化に続いて、フロ[3,2-b]ピロール環系を形成する環化反応が伴います。 溶媒、温度、触媒などの特定の反応条件は、最終生成物の収率と純度に大きく影響を与える可能性があります .
工業生産方法
この特定の化合物の詳細な工業生産方法は広く文書化されていませんが、複素環式化合物の合成の一般的な原理が適用されます。 これには、大規模な臭素化反応と、研究や産業用途に必要な仕様を満たすためのその後の精製手順が含まれます .
化学反応の分析
反応の種類
3-ブロモ-2,4-ジメチル-4H-フロ[3,2-b]ピロール-5-カルボン酸は、さまざまな化学反応を起こす可能性があり、それには以下が含まれます。
置換反応: 臭素原子は、求核置換反応により他の置換基に置き換えることができます。
酸化と還元: この化合物は、特定の条件下で酸化または還元して、さまざまな誘導体を得ることができます。
環化反応: フロ[3,2-b]ピロール環系は、さらに複雑な構造を形成するために、さらなる環化反応に関与することができます.
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、強塩基、酸化剤、還元剤が含まれます。 温度、溶媒、pHなどの反応条件は、目的の変換を達成するために慎重に制御されます .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、求核置換によりさまざまな置換誘導体が得られ、酸化と還元により、化合物の異なる酸化状態が生じる可能性があります .
科学研究における用途
3-ブロモ-2,4-ジメチル-4H-フロ[3,2-b]ピロール-5-カルボン酸は、科学研究でいくつかの用途があります。
化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。
生物学: この化合物のユニークな構造により、生物学的相互作用と潜在的な治療効果を研究するための候補となります。
医学: 医薬品の中間体または有効成分としての可能性を探求するために、研究が進められています。
科学的研究の応用
3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
3-ブロモ-2,4-ジメチル-4H-フロ[3,2-b]ピロール-5-カルボン酸の作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物の構造により、特定の酵素または受容体に結合し、生物学的プロセスに影響を与えることができます。 関与する正確な分子標的と経路を解明するには、詳細な研究が必要です .
類似化合物との比較
類似化合物
3,4-ジメチル-4H-フロ[3,2-b]ピロール: 臭素置換基がありませんが、コア構造を共有しています。
4H-ジチエノ[3,2-b2′,3′-d]ピロール: 異なる置換基を持つ、類似のピロール環系を含みます。
2-[3-(トリフルオロメチル)フェニル]フロ[3,2-b]ピロール: 臭素ではなく、トリフルオロメチル基を特徴としています.
ユニークさ
3-ブロモ-2,4-ジメチル-4H-フロ[3,2-b]ピロール-5-カルボン酸に臭素原子が存在することは、他の類似の化合物と区別され、ユニークな反応性と生物学的活性を提供する可能性があります .
特性
分子式 |
C9H8BrNO3 |
|---|---|
分子量 |
258.07 g/mol |
IUPAC名 |
3-bromo-2,4-dimethylfuro[3,2-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C9H8BrNO3/c1-4-7(10)8-6(14-4)3-5(9(12)13)11(8)2/h3H,1-2H3,(H,12,13) |
InChIキー |
RFPFRMZHZJQLEU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(O1)C=C(N2C)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B11788014.png)
![(2-Phenyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11788021.png)
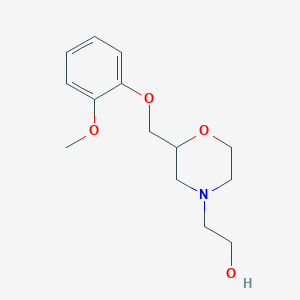
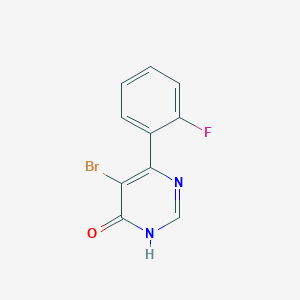
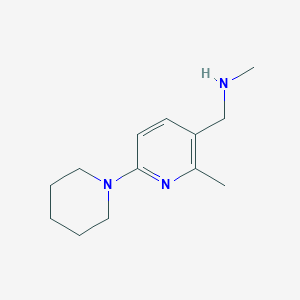

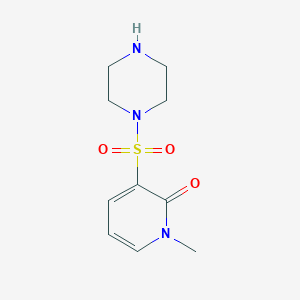
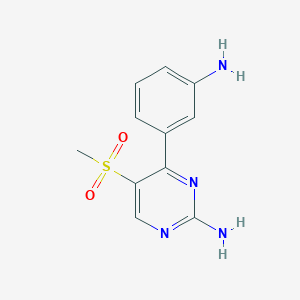
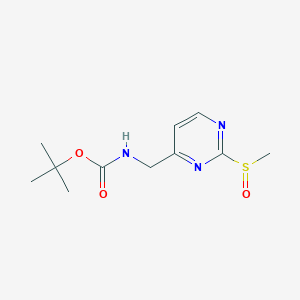
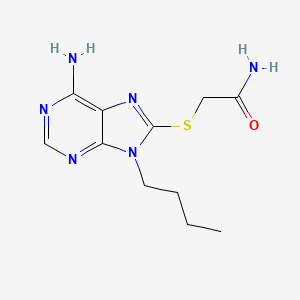

![2-(3-Fluorophenyl)-5-((4-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11788094.png)
![6-(4-Chlorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11788098.png)
